molecular formula C26H48N2O4 B1442598 N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 37462-62-7

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B1442598
CAS No.: 37462-62-7
M. Wt: 452.7 g/mol
InChI Key: GSGRQFGFPZQUQS-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a standard building block for introducing cyclohexyl amino-acid residues by Boc solid-phase peptide synthesis (SPPS) .

Preparation Methods

The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the hydrogenation of N-(tert-butoxycarbonyl)-L-phenylalanine to convert the phenyl group into a cyclohexyl group. This reaction is carried out in ethanol with a rhodium/alumina catalyst under medium pressure hydrogenation for 14 hours. After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The residue is then dissolved in diethyl ether, made alkaline with cyclohexylamine, and allowed to stand at room temperature to form white crystals of this compound .

Chemical Reactions Analysis

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is widely used in scientific research, particularly in peptide synthesis. It serves as a building block for introducing cyclohexyl amino-acid residues in peptides. This compound is crucial in the synthesis of peptides with specific structural and functional properties, making it valuable in the fields of chemistry, biology, and medicine .

Mechanism of Action

The primary mechanism of action for N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid in peptide synthesis involves the protection and deprotection of amino groups. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Boc group is removed using TFA, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its cyclohexyl group, which imparts specific structural properties to the peptides it is used to synthesize. Similar compounds include:

These compounds share the common feature of being used in Boc SPPS but differ in the specific amino acid residues they introduce.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRQFGFPZQUQS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Reactant of Route 6
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N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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